
5,6-Difluoropyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoropyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C6F2N4 and a molecular weight of 166.09 g/mol It is characterized by the presence of two fluorine atoms and two cyano groups attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoropyrazine-2,3-dicarbonitrile typically involves the fluorination of pyrazine derivatives. One common method includes the reaction of pyrazine-2,3-dicarbonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoropyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced chemical properties .
Scientific Research Applications
5,6-Difluoropyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5,6-Difluoropyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can disrupt biological pathways or catalyze chemical reactions, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyrazine-2,3-dicarbonitrile: Similar in structure but with chlorine atoms instead of fluorine.
5,6-Dibromopyrazine-2,3-dicarbonitrile: Contains bromine atoms, leading to different reactivity and properties.
5,6-Diiodopyrazine-2,3-dicarbonitrile: Iodine-substituted derivative with unique chemical behavior.
Uniqueness
5,6-Difluoropyrazine-2,3-dicarbonitrile is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6F2N4 |
|---|---|
Molecular Weight |
166.09 g/mol |
IUPAC Name |
5,6-difluoropyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C6F2N4/c7-5-6(8)12-4(2-10)3(1-9)11-5 |
InChI Key |
CNVVKAQWSLHELD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11716542.png)
![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)
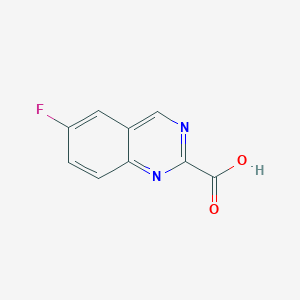
![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
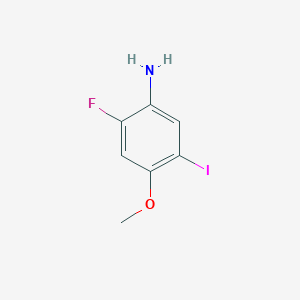
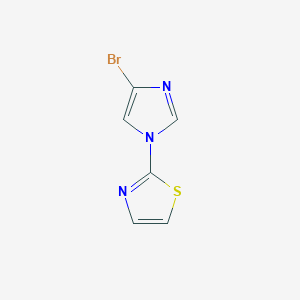
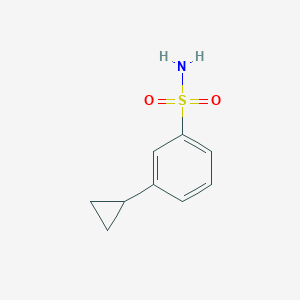
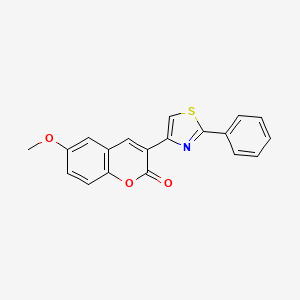

![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
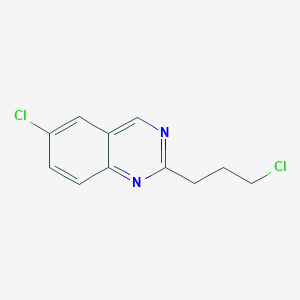
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
